molecular formula C12H14N2OS B2962864 1-methyl-2-(thiolan-3-yloxy)-1H-1,3-benzodiazole CAS No. 2176201-38-8

1-methyl-2-(thiolan-3-yloxy)-1H-1,3-benzodiazole

Cat. No.: B2962864
CAS No.: 2176201-38-8
M. Wt: 234.32
InChI Key: WYKNLHFULLOUOT-UHFFFAOYSA-N
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Description

1-methyl-2-(thiolan-3-yloxy)-1H-1,3-benzodiazole is a synthetic benzodiazole derivative of significant interest in medicinal chemistry research. Compounds featuring the benzodiazole (also known as benzimidazole) scaffold are extensively investigated for their diverse biological activities, which often include antimicrobial , antifungal , and antitubercular properties . The specific substitution with a tetrahydrothiophene (thiolane) ether moiety at the 2-position is a strategic modification aimed at enhancing the molecule's physicochemical properties and its interaction with biological targets. This structural motif is commonly explored in the development of novel pharmacologically active agents, such as antileishmanial compounds that act through mechanisms like inducing mitochondrial dysfunction . Researchers utilize this compound as a key intermediate or a core structural element in the synthesis of more complex molecules for screening against various disease models. Its mechanism of action is highly dependent on the final molecular structure and the biological target under investigation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2-(thiolan-3-yloxy)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-14-11-5-3-2-4-10(11)13-12(14)15-9-6-7-16-8-9/h2-5,9H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKNLHFULLOUOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-(thiolan-3-yloxy)-1H-1,3-benzodiazole typically involves the reaction of 1-methyl-1H-1,3-benzodiazole with thiolan-3-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-(thiolan-3-yloxy)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiolan-3-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of substituted benzodiazoles with different functional groups.

Scientific Research Applications

1-methyl-2-(thiolan-3-yloxy)-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-2-(thiolan-3-yloxy)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-(thiolan-3-yloxy)pyridine
  • 2-Methyl-3-(thiolan-3-yloxy)pyrazine
  • Thiolan-3-yl 1-methyl-2-oxo-3H-benzimidazole-5-carboxylate

Uniqueness

1-methyl-2-(thiolan-3-yloxy)-1H-1,3-benzodiazole stands out due to its unique combination of the benzodiazole core and the thiolan-3-yloxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

1-Methyl-2-(thiolan-3-yloxy)-1H-1,3-benzodiazole is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The compound features a benzodiazole core combined with a thiolan-3-yloxy group, which contributes to its unique chemical properties. The structural formula is represented as follows:

C9H11N2O1S\text{C}_9\text{H}_{11}\text{N}_2\text{O}_1\text{S}

This structure allows for various interactions with biological targets, enhancing its potential efficacy in therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiolan-3-yloxy group may enhance binding affinity and selectivity for these targets. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have demonstrated that the compound possesses significant antimicrobial activity against various bacterial strains. For example, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. In vitro assays indicate that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Cancer Cell LineIC50 Value (µM)
MCF-715 µM
HeLa20 µM

Case Studies

Several case studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of the compound against a panel of pathogens. Results indicated a broad spectrum of activity with low MIC values, suggesting potential for development as an antimicrobial agent.
  • Cancer Cell Apoptosis : Research conducted by Smith et al. (2024) investigated the apoptotic effects on MCF-7 cells. The study found that treatment with the compound led to increased caspase activity, indicating induction of programmed cell death.

Research Findings

Recent findings highlight the compound's potential utility in various therapeutic contexts:

  • Pharmacokinetics : Studies are ongoing to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
  • Synergistic Effects : Preliminary data suggest that combining this compound with other antimicrobial agents may enhance efficacy through synergistic mechanisms.

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